2,5-Dichloroterephthalic acid

Description

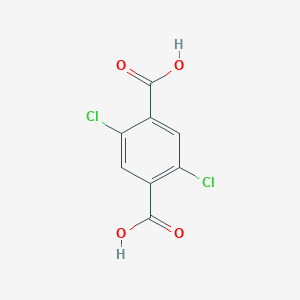

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOSYFZLPBHEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074733 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13799-90-1 | |

| Record name | 2,5-Dichloro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13799-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013799901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloroterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichloroterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76YF4P6HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid (CAS: 13799-90-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,5-Dichloroterephthalic acid. While this compound primarily serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, this guide also explores the biological activities of its key derivatives, offering insights for drug discovery and development.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 13799-90-1 | [1] |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Melting Point | 306 °C | [1] |

| Boiling Point | 335.73 °C (rough estimate) | [1] |

| Density | 1.5801 g/cm³ (rough estimate) | [1] |

| Solubility | Very faint turbidity in Methanol | [1] |

| Vapor Pressure | 2.57E-07 mmHg at 25°C | [1] |

| Flash Point | 199.3 °C | [1] |

| pKa | 1.72 ± 0.25 (Predicted) | [1] |

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2,5-dichloro-p-xylene.[3]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.[3]

-

Oxidation: Heat the reaction mixture to 100 °C and stir for 12 hours.[3]

-

Workup:

-

Filter the hot suspension to remove the brown manganese oxide.

-

Re-slurry the collected brown solid twice with 100 mL of deionized water and filter.

-

Combine all the filtrates and remove the solvent by distillation under reduced pressure.

-

Acidify the resulting pale yellow syrupy liquid with hydrochloric acid to a pH of 1.[3]

-

-

Isolation: Collect the resulting white solid by filtration through a glass sand-core funnel and dry it in a vacuum oven at 50°C overnight. The reported yield for this process is between 53-87%.[3]

Synthesis of this compound.

Purification

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetic acid or a mixture of solvents).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Data

Detailed, high-resolution spectral data with peak-by-peak assignments for this compound are not consistently available in public databases. However, characteristic spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of the acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield position (typically >10 ppm).[11][12][13][14][15]

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms in the molecule (two for the carboxyl groups and two for the aromatic ring carbons).[11]

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid groups (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).[16][17][18] C-Cl stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH and Cl radicals.[19][20][21][22]

Biological Significance of Derivatives

This compound is a key building block for several classes of biologically active molecules. Its derivatives have shown promise in various applications, from agriculture to medicine.

Chloramben: An Herbicide Derivative

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective pre-emergence herbicide derived from this compound.[23][24] It is effective against annual grasses and broadleaf weeds.[24]

Mechanism of Action: Chloramben primarily acts by inhibiting the root development of seedlings.[24] While a detailed signaling pathway is not fully elucidated, it is understood that the compound is absorbed by the roots and, in susceptible plants, translocated to the shoots, leading to growth inhibition and eventual death.[24]

Quinacridone and Quinoxaline Derivatives: Kinase Inhibitors in Cancer Therapy

This compound is a precursor in the synthesis of quinacridones and related heterocyclic compounds like quinoxalines.[3] These classes of molecules have garnered significant interest in medicinal chemistry due to their biological activities, including their potential as anticancer agents.

Many quinoxaline and quinazoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2][24][25][26][27][28][29][30][31] A key pathway targeted by some of these derivatives is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[24][28]

Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not exhibit significant biological activity itself, it serves as a critical starting material for the synthesis of a range of functional molecules, including herbicides and potential therapeutic agents. The exploration of its derivatives, particularly in the realm of kinase inhibition, presents a promising avenue for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully exploit its potential in various scientific and industrial applications.

References

- 1. chembk.com [chembk.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. SU883006A1 - Method of preparing 2,5-dischloroterephthalic acid - Google Patents [patents.google.com]

- 10. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.washington.edu [chem.washington.edu]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. scielo.br [scielo.br]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]

- 29. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Physical and chemical properties of 2,5-Dichloroterephthalic acid

An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No. 13799-90-1). This compound serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]

Core Physical and Chemical Properties

This compound is a white to very pale yellow crystalline powder.[3][4][5] Its structural integrity and high purity, often exceeding 97-99%, make it a reliable precursor in complex chemical manufacturing.[1][2][5]

Physical Properties

The key physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | White to very pale yellow crystal - powder | [1][3][4] |

| Melting Point | 306°C | [4] |

| Boiling Point | 335.73°C (rough estimate) | [4] |

| Solubility | Very faint turbidity in Methanol | [4] |

| Vapor Pressure | 2.57E-07 mmHg at 25°C | [4] |

| Flash Point | 199.3°C | [4] |

Chemical and Computed Properties

The chemical identifiers and computed properties provide further insight into the molecule's structure and reactivity.

| Property | Value | Source |

| CAS Number | 13799-90-1 | [1][3] |

| Molecular Formula | C₈H₄Cl₂O₄ | [3][6] |

| Molecular Weight | 235.02 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| InChI Key | LMOSYFZLPBHEOW-UHFFFAOYSA-N | [3] |

| pKa | 1.72 ± 0.25 (Predicted) | [4] |

| Topological Polar Surface Area | 74.6 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the oxidation of 2,5-dichloro-p-xylene.[7][8][9]

General Synthesis Protocol from 2,5-Dichloro-p-xylene

This protocol details the oxidation of 2,5-dichloro-p-xylene using potassium permanganate.

Materials:

-

2,5-dichloro-p-xylene (5 g, 0.028 mol)

-

Potassium permanganate (26 g, 0.165 mol)

-

Pyridine (80 mL)

-

Deionized water (20 mL)

-

Hydrochloric acid

Procedure:

-

Reaction Setup: Combine 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water in a 250 mL round-bottom flask.[7]

-

Heating and Stirring: Heat the mixture to 100°C and stir for 12 hours.[7]

-

Filtration: While the suspension is still hot, filter to remove the brown manganese oxide.[7]

-

Washing: Re-slurry the collected brown solid twice with 100 mL of deionized water and filter again.[7]

-

Solvent Removal: Combine all filtrates and remove the solvents via distillation under reduced pressure.[7]

-

Acidification: Acidify the resulting pale yellow, syrupy liquid with hydrochloric acid to a pH of 1.[7]

-

Product Collection: Collect the resulting white solid by filtration.[7]

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.[7]

This process typically yields the final product in a range of 53-87%.[7]

Applications in Research and Development

The reactivity of this compound, owing to its two carboxylic acid groups and chlorine atoms, makes it a valuable intermediate in organic synthesis.[2]

Role as a Chemical Intermediate

It is a foundational building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

-

Agrochemicals: It serves as a key precursor in the synthesis of herbicides and pesticides such as Chloramben.[1][2]

-

Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates.[1]

-

Polymers and Materials Science: It is also used in the production of polymers and other specialty materials.[2] For instance, it can be a precursor for metal-organic frameworks (MOFs).[5]

Synthesis of 2,5-Dihydroxyterephthalic Acid

A notable application is its use in producing 2,5-dihydroxyterephthalic acid, a valuable monomer for high-strength polymer fibers.[8]

Experimental Protocol Overview:

-

Salt Formation: this compound is first treated with a base in water to form its dibasic salt.[8][9]

-

Hydroxylation: The dibasic salt is then reacted with a copper source and a coordinating ligand under basic conditions. This step substitutes the chlorine atoms with hydroxyl groups, forming the dibasic salt of 2,5-dihydroxyterephthalic acid.[8][9]

-

Acidification: Finally, the product is acidified to yield 2,5-dihydroxyterephthalic acid.[8][9]

Spectral Data

Detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not readily found in the surveyed literature. Some suppliers note that as a rare chemical, extensive analytical data is not always collected. Researchers are advised to perform their own analytical confirmation upon acquisition.

Safety and Handling

This compound is classified as an irritant.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

-

Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and eye/face protection.[4] Work should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 13799-90-1 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 13799-90-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | C8H4Cl2O4 | CID 83739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 9. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloroterephthalic acid, a pivotal chemical intermediate in the agrochemical and pharmaceutical industries. This document details its molecular structure, chemical formula, and physical properties, and provides an in-depth look at its synthesis and characterization. Furthermore, it explores its significant role as a precursor in the formation of advanced materials such as Metal-Organic Frameworks (MOFs).

Core Molecular and Physical Properties

This compound, with the CAS Number 13799-90-1, is a white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | White to very pale yellow crystal-powder | |

| Melting Point | 306 °C | [3] |

| Boiling Point | 335.73 °C (rough estimate) | [3] |

| Flash Point | 199.3 °C | [3] |

| Purity | Typically >97% | [4] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 5.

Systematic IUPAC Name: 2,5-dichlorobenzene-1,4-dicarboxylic acid[1]

SMILES: C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O[1]

InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N[1]

Spectroscopic Characterization Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | ~8.0 | Singlet | Aromatic Protons (H-3, H-6) |

| ¹H NMR | DMSO-d₆ | ~13.5 | Broad Singlet | Carboxylic Acid Protons (-COOH) |

| ¹³C NMR | DMSO-d₆ | ~165 | Singlet | Carbonyl Carbons (-C OOH) |

| ¹³C NMR | DMSO-d₆ | ~135 | Singlet | Aromatic Carbons attached to -COOH (C-1, C-4) |

| ¹³C NMR | DMSO-d₆ | ~134 | Singlet | Aromatic Carbons attached to -Cl (C-2, C-5) |

| ¹³C NMR | DMSO-d₆ | ~131 | Singlet | Aromatic Carbons (C-3, C-6) |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid |

| 1760-1690 | Strong | C=O stretch of carboxylic acid |

| 1600-1585 | Medium | C-C stretch (in-ring) of aromatic ring |

| 1500-1400 | Medium | C-C stretch (in-ring) of aromatic ring |

| 850-550 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |

| Electrospray (ESI) | 232.9 | 234.9 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2,5-dichloro-p-xylene.

Materials:

-

2,5-dichloro-p-xylene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Filter the hot solution to remove the manganese oxide precipitate.

-

Wash the precipitate with hot deionized water and combine the filtrates.

-

Remove the solvent from the combined filtrates by distillation under reduced pressure.

-

Acidify the resulting solution to a pH of 1 with hydrochloric acid to precipitate the product.

-

Collect the white solid by filtration and dry under vacuum.

Logical Workflow: From Precursor to Advanced Material

This compound serves as a critical starting material for the synthesis of 2,5-dihydroxyterephthalic acid, a widely used organic linker in the construction of Metal-Organic Frameworks (MOFs). This workflow highlights the transformation of a simple aromatic acid into a key component of highly structured, porous materials.

Potential Biological Activity Pathway

While direct signaling pathways for this compound are not extensively documented, its application in agrochemicals, such as herbicides, suggests a potential mechanism of action related to the disruption of essential biological processes in target organisms. One such general pathway for certain classes of herbicides involves the inhibition of key enzymes in amino acid biosynthesis.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its well-defined molecular structure and reactivity make it an ideal precursor for the synthesis of more complex molecules, including the organic linkers used in the burgeoning field of Metal-Organic Frameworks. The detailed protocols and data presented in this guide are intended to support researchers and scientists in their efforts to utilize this compound in novel and innovative applications.

References

Spectroscopic Characterization of 2,5-Dichloroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichloroterephthalic acid (CAS No. 13799-90-1), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While complete, experimentally verified datasets are not all publicly available, this document compiles referenced data, predicted spectral features based on molecular structure, and detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Features

This compound is a symmetrical molecule, which simplifies its expected NMR spectra. The presence of carboxylic acid, aromatic, and chloro functional groups gives rise to characteristic signals in IR and MS analyses.

Molecular Formula: C₈H₄Cl₂O₄[2] Molecular Weight: 235.02 g/mol [3]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's insolubility in common deuterated solvents at room temperature, acquiring high-resolution NMR spectra can be challenging. Solvents such as DMSO-d₆ are typically required. Based on the molecule's symmetry, the following signals are predicted.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 2H | Carboxylic Acid (-COOH) |

| ~7.9 - 8.1 | Singlet | 2H | Aromatic (Ar-H) |

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid (-C OOH) |

| ~135 | Aromatic (C -Cl) |

| ~133 | Aromatic (C -COOH) |

| ~131 | Aromatic (C -H) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for this compound has been recorded using the KBr wafer technique and is referenced in the PubChem database.[3] The characteristic absorption bands expected for its functional groups are detailed below.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch |

| ~800-900 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 234 | 100% | [M]⁺ (with ²³⁵Cl) |

| 236 | ~65% | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 238 | ~10% | [M+4]⁺ (with two ³⁷Cl) |

Note: The molecular ion [M]⁺ corresponds to the molecule with two ³⁵Cl isotopes. The [M+2] and [M+4] peaks arise from the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of -OH, -COOH, and HCl.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation.

NMR Sample Preparation and Acquisition

This protocol outlines the preparation of a sample for solution-state NMR.

-

Sample Preparation: Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of dry this compound.[4]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The sample may require gentle heating or vortexing to fully dissolve.[4]

-

Transfer: Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).[5]

-

Acquisition: Place the NMR tube in the spectrometer. Acquire data using standard parameters for ¹H and proton-decoupled ¹³C experiments. The number of scans for ¹³C NMR will need to be significantly higher than for ¹H NMR to achieve a good signal-to-noise ratio.

FTIR Spectroscopy via KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.[6]

-

Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove moisture. Store in a desiccator.[7]

-

Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample to a very fine powder.[6]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous mixture is achieved.[6]

-

Pellet Pressing: Transfer the mixture to a pellet-forming die. Assemble the die and connect it to a vacuum line for several minutes to remove trapped air and moisture.[7]

-

Compression: Place the die in a hydraulic press and gradually apply 8-10 tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent disc.[8][9]

-

Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum (air or a pure KBr pellet) followed by the sample spectrum.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.[10]

-

Vaporization: Gently heat the probe to vaporize the analyte into the ion source chamber, which is under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[11]

-

Fragmentation: The high energy of the ionization process imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.[11][12]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at its specific m/z, generating the mass spectrum.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | C8H4Cl2O4 | CID 83739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. shimadzu.com [shimadzu.com]

- 7. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. as.uky.edu [as.uky.edu]

- 11. rroij.com [rroij.com]

- 12. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the key synthetic routes for 2,5-dichloroterephthalic acid, a crucial intermediate in the agrochemical and pharmaceutical industries.[1][2] This document details the core methodologies, presents quantitative data for comparison, and offers visual representations of the experimental workflows.

Core Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main oxidative routes starting from 2,5-dichloro-p-xylene. These methods, while both involving oxidation, differ significantly in the choice of oxidizing agent and catalytic system, which in turn affects the reaction conditions, yield, and environmental impact.

Oxidation of 2,5-Dichloro-p-xylene with Potassium Permanganate

This classical laboratory method employs a strong oxidizing agent, potassium permanganate, to convert the methyl groups of 2,5-dichloro-p-xylene into carboxylic acids. The reaction is typically carried out in a basic solvent mixture to facilitate the oxidation process.

A general procedure for the synthesis of this compound from 2,5-dichloro-p-xylene is as follows:

To a 250 mL round-bottom flask, 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water are added.[3] The reaction mixture is then heated to 100 °C and stirred for 12 hours.[3] The resulting brown manganese oxide is removed by hot filtration, and the solid residue is washed twice with 100 mL of deionized water. The combined filtrates are concentrated under reduced pressure. The resulting pale yellow liquid is acidified with hydrochloric acid to a pH of 1. The precipitated white solid is collected by filtration and dried in a vacuum oven at 50°C overnight.[3]

References

Early Synthesis of 2,5-Dichloroterephthalic Acid: A Technical Guide

This technical guide provides an in-depth overview of the core early synthesis methods for 2,5-dichloroterephthalic acid, a key intermediate in the agrochemical and pharmaceutical industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

Historically, the preparation of this compound has been approached through two primary routes: the oxidation of a substituted precursor and the direct halogenation of terephthalic acid. These early methods laid the groundwork for the production of this important chemical building block.

Oxidation of 2,5-Dichloro-p-xylene

One of the foundational methods for synthesizing this compound involves the oxidation of 2,5-dichloro-p-xylene. This process typically utilizes strong oxidizing agents to convert the methyl groups of the xylene derivative into carboxylic acid functionalities.

A notable example of this approach is the use of potassium permanganate in a pyridine and water solvent system.[3] This method, while effective, is characteristic of early organic synthesis techniques that often employed stoichiometric amounts of strong oxidants.

More advanced variations of this oxidation process have also been explored, including liquid-phase oxidation with oxygen in the presence of catalysts. For instance, a process using an oxygen-containing gas in an acetic acid medium with a catalyst system of cobalt and manganese acetates and a potassium bromide promoter has been described.[4] Another approach involved oxidation with nitric acid.[5]

A general laboratory procedure for the synthesis of this compound from 2,5-dichloro-p-xylene is as follows:

-

Reaction Setup : To a 250 mL round-bottom flask, add 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.

-

Reaction : The reaction mixture is heated to 100 °C and stirred for 12 hours.

-

Workup :

-

The hot suspension is filtered to remove the brown manganese oxide.

-

The collected brown solid is re-slurried twice with 100 mL of deionized water and filtered.

-

The filtrates are combined, and the solvent is removed under reduced pressure.

-

-

Isolation :

-

The resulting pale yellow, syrupy liquid is acidified with hydrochloric acid to a pH of 1.

-

The precipitated white solid is collected by filtration through a glass sand-core funnel.

-

The product is dried in a vacuum oven at 50°C overnight.

-

The reported yield for this method ranges from 53-87%.[3]

Direct Halogenation of Terephthalic Acid

An alternative early route to 2,5-dihalogenoterephthalic acids, including the dichloro- derivative, is the direct halogenation of terephthalic acid. This method avoids the need for a pre-halogenated starting material. A patented process describes the treatment of an oleum (fuming sulfuric acid) solution of terephthalic acid with chlorine.[5] The use of oleum is critical as the halogenation proceeds slowly in oleum with less than 10% dissolved sulfur trioxide.[5]

While the patent primarily provides examples for bromination, it specifies the conditions for chlorination:

-

Reaction Setup : Terephthalic acid is dissolved in oleum (20-35% or 50-60% strength is most convenient).

-

Reaction : Between 4.0 and 5.0 atomic proportions of chlorine are introduced into the solution.

-

Isolation : The reaction mixture is poured onto ice to precipitate the this compound, which is then filtered, washed, and dried.

This direct halogenation route represents a more direct approach to the target molecule, starting from the readily available terephthalic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the early synthesis methods of this compound.

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Oxidation with Potassium Permanganate | 2,5-Dichloro-p-xylene | Potassium permanganate | Pyridine/Water | 100 °C | 12 hours | 53-87% | [3] |

| Liquid-Phase Oxidation with Oxygen | 2,5-Dichloro-p-xylene | Oxygen-containing gas, Cobalt and Manganese acetates, Potassium bromide promoter | Acetic Acid | 115 °C | 25 hours | - | [4] |

| Direct Chlorination | Terephthalic Acid | Chlorine (4.0-5.0 atomic proportions) | Oleum | - | - | - | [5] |

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Caption: Oxidation of 2,5-Dichloro-p-xylene.

Caption: Direct Halogenation of Terephthalic Acid.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroterephthalic acid, a white crystalline powder, is a pivotal building block in the synthesis of a variety of organic compounds.[1] Its utility as a chemical intermediate is particularly notable in the agrochemical and pharmaceutical sectors, where it serves as a precursor for more complex molecules.[1][2] This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, designed to inform and protect researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key data points.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 13799-90-1 | [1] |

| Molecular Formula | C₈H₄Cl₂O₄ | [3] |

| Molecular Weight | 235.02 g/mol | [3] |

| Appearance | White to almost white powder or crystal. | |

| Purity | Typically >97.0% to >99.0%.[1] | [1] |

| Melting Point | 306°C | [3] |

| Boiling Point | 335.73°C (rough estimate) | [3] |

| Flash Point | 199.3°C | [3] |

| Vapor Pressure | 2.57E-07 mmHg at 25°C | [3] |

| Density | 1.5801 g/cm³ (rough estimate) | [3] |

| Loss on Drying | <0.5% | [1] |

Table 2: Toxicological Profile

| Endpoint | Data | Hazard Statements |

| Acute Toxicity | Specific LD50 and LC50 data are not readily available in the public domain. The toxicological properties have not been fully investigated. | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Skin Corrosion/Irritation | Causes skin irritation. | R36/37/38: Irritating to eyes, respiratory system and skin.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | R36/37/38: Irritating to eyes, respiratory system and skin.[3] |

| Respiratory or Skin Sensitization | Information not available. | |

| Germ Cell Mutagenicity | Information not available. | |

| Carcinogenicity | Information not available. | |

| Reproductive Toxicity | Information not available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | R36/37/38: Irritating to eyes, respiratory system and skin.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Information not available. | |

| Aspiration Hazard | Information not available. |

Occupational Exposure Limits:

Specific occupational exposure limits, such as the Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound have not been established by major regulatory bodies. In the absence of specific limits, exposure should be minimized through the use of effective engineering controls and personal protective equipment.

Experimental Protocols

While detailed, substance-specific experimental protocols for the toxicological assessment of this compound are not publicly available, general methodologies for evaluating the safety of carboxylic acids are established. These typically involve a tiered approach, starting with in silico (computational) predictions and in vitro assays, followed by targeted in vivo studies if necessary.

General Experimental Approaches for Carboxylic Acid Safety Assessment:

-

In Vitro Cytotoxicity Assays: To determine the concentration at which the substance causes cell death in cultured cells (e.g., using human liver-derived HepG2 cells).

-

High-Content Screening (HCS) Assays: To investigate specific mechanisms of toxicity, such as the potential to cause accumulation of fatty acids and phospholipids in hepatocytes.[4][5]

-

Acyl Glucuronide Reactivity Studies: For carboxylic acid-containing drugs, assessing the rate of acyl migration of their glucuronide metabolites can be a predictor of idiosyncratic drug toxicity.[1]

-

Skin and Eye Irritation Assays: Utilizing reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) for skin irritation and bovine corneal opacity and permeability (BCOP) or isolated chicken eye (ICE) tests for eye irritation, as alternatives to traditional animal testing.

-

Genotoxicity Assays: A battery of tests including the Ames test (bacterial reverse mutation assay) and in vitro mammalian cell micronucleus test to assess the potential for genetic damage.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.

Key Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.

Visualizing Safety Protocols and MSDS Information

The following diagrams, generated using the DOT language, provide a visual representation of key safety workflows and the structure of a Material Safety Data Sheet for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Key sections of a Material Safety Data Sheet for this compound.

Conclusion

This compound is a valuable intermediate for chemical synthesis. While it presents moderate hazards, primarily related to irritation, these risks can be effectively managed through the diligent application of standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment. This guide serves as a foundational resource for handling this compound responsibly and safely in a research and development setting. Always consult the most current Safety Data Sheet provided by the supplier before use.

References

- 1. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of 2,5-Dichloroterephthalic Acid: A Guide for Researchers

For researchers, scientists, and professionals in drug development and materials science, 2,5-Dichloroterephthalic acid (CAS No. 13799-90-1) is a crucial building block in the synthesis of a variety of valuable compounds. Its applications range from the development of agrochemicals and pharmaceuticals to the creation of advanced polymers and metal-organic frameworks (MOFs). This technical guide provides an in-depth overview of commercial suppliers, key technical data, and experimental applications of this compound.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary, so it is essential to consult the suppliers' documentation for specific needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Pack Sizes | Notes |

| Sigma-Aldrich (AldrichCPR) | Not specified; sold as-is for early discovery research[1] | Inquire | Buyer is responsible for confirming purity[1]. |

| BLD Pharmatech (via Sigma-Aldrich) | 97%[2] | Inquire | |

| LEAPChem | Industrial Grade[3] | Bottle, barrel, cargo, container[3] | A specialized fine chemical supplier for research, development, and production[3]. |

| Alfa Chemistry Materials | 98%[4] | Inquire | |

| Frinton Laboratories Inc. | 97.5%[4] | 5g, 25g[4] | |

| Oakwood Chemical | Not specified | Inquire | |

| NINGBO INNO PHARMCHEM CO., LTD. | >99.0% assay[5] | Inquire |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13799-90-1 | [2][3][4] |

| Molecular Formula | C₈H₄Cl₂O₄ | [3] |

| Molecular Weight | 235.02 g/mol | [4] |

| Appearance | White to very pale yellow crystal-powder[2] | [2] |

| Melting Point | >290 °C[4] | [4] |

| Purity | Typically 97% or higher[2][4][6] | [2][4][6] |

| Storage | Sealed in a dry, room temperature environment[2] | [2] |

Key Applications and Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Its primary applications are in the production of agrochemicals, such as herbicides and pesticides, and as a monomer in the synthesis of polymers and specialty materials.[5][7] The two carboxylic acid groups and the chlorine substituents on the benzene ring provide multiple reaction sites for creating complex molecules.[7]

Experimental Protocol: Synthesis of 2,5-di-(p-toluidino)-terephthalic acid

This procedure details the use of this compound as a starting material in a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

p-toluidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous copper(II) acetate

-

Potassium iodide

-

Ethylene glycol

-

Deionized water

-

Hydrochloric acid

-

Ammonium hydroxide

-

Acetic acid

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Argon inlet

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, combine 3.6 g (0.014 mol) of this compound, 23.19 g (0.216 mol) of p-toluidine, 4.6 g (0.033 mol) of anhydrous K₂CO₃, 0.060 g (0.00033 mol) of anhydrous copper(II) acetate, 0.750 g (0.0045 mol) of potassium iodide, 16.8 g (0.271 mol) of ethylene glycol, and 3.8 g (0.211 mol) of deionized water.

-

Heat the reaction mixture to 130°C and maintain this temperature for 12 hours under an argon atmosphere.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with 50 mL of deionized water.

-

Adjust the pH of the solution to 1 by adding hydrochloric acid with stirring.

-

Filter the resulting dark solid using a glass frit.

-

Dissolve the solid in a solution of pH 7 containing 3 mL of ammonium hydroxide and 250 mL of deionized water.

-

Filter the solution to remove any undissolved solid.

-

Acidify the resulting yellow-green solution to a pH of 3-4 with acetic acid, which will cause a dark brown solid to form.

-

Collect the solid by filtration using a glass frit and dry it in a vacuum oven at 100°C overnight.

Visualizing Chemical Processes

Synthesis Workflow

The synthesis of novel compounds using this compound can be visualized as a multi-step workflow. The following diagram illustrates the general process for the synthesis of 2,5-di-(p-toluidino)-terephthalic acid.

Caption: Workflow for the synthesis of 2,5-di-(p-toluidino)-terephthalic acid.

General Reaction Pathway

This compound's carboxylic acid groups readily react with amines to form amides, a fundamental transformation in the synthesis of many target molecules. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Caption: General reaction pathway of this compound with an amine.

References

In-Depth Technical Guide on Theoretical Calculations of 2,5-Dichloroterephthalic Acid Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dichloroterephthalic acid is a halogenated aromatic dicarboxylic acid. Its structural and electronic characteristics are of interest in materials science and medicinal chemistry, where it can serve as a building block for polymers or pharmacologically active molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular geometry, vibrational frequencies, and electronic properties, offering insights that complement experimental data. This guide details the conventional approach to such a theoretical investigation.

Computational Methodology

The primary method for the theoretical analysis of molecular structures like this compound is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). The "d" and "p" polarization functions are crucial for accurately describing the geometry around the chlorine and oxygen atoms, while the "++" diffuse functions are important for molecules with potential for hydrogen bonding and for accurately describing the electron density far from the nuclei.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared and Raman Spectra: The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

Electronic Property Calculations

Key electronic properties are derived from the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Data Presentation

Quantitative data from theoretical calculations are most effectively presented in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |

| Bond Length (Å) | C1-C2 | Data not available | Data not available |

| C-Cl | Data not available | Data not available | |

| C=O | Data not available | Data not available | |

| C-O | Data not available | Data not available | |

| O-H | Data not available | Data not available | |

| Bond Angle (°) | C1-C2-C3 | Data not available | Data not available |

| Cl-C-C | Data not available | Data not available | |

| O=C-O | Data not available | Data not available | |

| Dihedral Angle (°) | O=C-C=C | Data not available | Data not available |

Table 2: Calculated Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν1 | C-H stretch | Data not available | Data not available |

| ν2 | C=O stretch | Data not available | Data not available |

| ν3 | C-Cl stretch | Data not available | Data not available |

| ν4 | O-H bend | Data not available | Data not available |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Experimental Protocols

While specific experimental data for this compound is not found in the searched literature, the following are standard experimental techniques that would be used for validation of theoretical calculations.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

-

Crystallization: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of the molecule. The experimental spectra would be compared with the calculated vibrational frequencies to assess the accuracy of the computational model.

Visualizations

Visual representations are essential for understanding the relationships between different stages of a theoretical study.

Potential Research Directions for 2,5-Dichloroterephthalic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroterephthalic acid, a halogenated aromatic dicarboxylic acid, presents a versatile scaffold for the development of novel molecules with diverse applications in medicinal chemistry, materials science, and agrochemicals. Its rigid structure, substituted with reactive carboxylic acid groups and chlorine atoms, allows for a wide range of chemical modifications, leading to derivatives with potentially unique biological activities and material properties. This technical guide explores promising research directions for this compound derivatives, providing a foundation for future investigations in drug discovery and materials science. We will delve into synthetic methodologies, potential therapeutic and industrial applications, and key areas for further exploration, supported by available data and experimental insights.

Core Chemical Synthesis Pathways

The synthesis of this compound derivatives typically begins with the modification of the carboxylic acid groups or the substitution of the chlorine atoms. The diacid can be readily converted to its more reactive dichloride derivative, 2,5-dichloroterephthaloyl chloride, which serves as a key intermediate for the synthesis of esters and amides.

Experimental Protocol: Synthesis of 2,5-Dichloroterephthaloyl Chloride

A detailed experimental procedure for the synthesis of the acyl chloride intermediate is crucial for the subsequent preparation of various derivatives.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

To a stirred suspension of this compound in an anhydrous solvent, a catalytic amount of DMF is added.

-

Thionyl chloride (in excess) is added dropwise to the mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature until the reaction is complete (typically monitored by the cessation of gas evolution).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,5-dichloroterephthaloyl chloride, which can be further purified by distillation or recrystallization.

Potential Research Directions and Applications

The unique structural features of this compound derivatives make them attractive candidates for a variety of applications. The following sections outline key areas for future research.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

The development of novel therapeutic agents is a primary focus of modern chemical research. Derivatives of this compound hold promise in this arena.

The rigid aromatic core of this compound can be functionalized to create ligands for metal-based anticancer drugs. Platinum and palladium complexes, in particular, are well-established classes of chemotherapeutic agents.[1] The introduction of 2,5-dichloroterephthalate as a ligand could modulate the electronic properties and steric hindrance of the metal center, potentially leading to complexes with improved efficacy, reduced side effects, and the ability to overcome drug resistance.

Proposed Research Workflow:

Further research into amide and ester derivatives could also yield promising results. The introduction of various amine and alcohol moieties can significantly alter the lipophilicity, hydrogen bonding potential, and overall shape of the molecule, which are key determinants of biological activity.

| Derivative Class | Potential Anticancer Target/Mechanism | Key Research Focus |

| Metal Complexes (Pt, Pd) | DNA binding and induction of apoptosis | Synthesis of novel complexes and evaluation of their cytotoxicity against a panel of cancer cell lines. |

| Amide Derivatives | Kinase inhibition, disruption of protein-protein interactions | Design and synthesis of a library of amides with diverse substituents, followed by screening for inhibitory activity against relevant cancer targets. |

| Ester Derivatives | Prodrug strategies, targeted delivery | Development of esters that can be hydrolyzed in the tumor microenvironment to release an active compound. |

The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. The structural features of this compound derivatives can be exploited to design novel antimicrobial agents. Metal complexes, particularly with copper(II), have shown significant antimicrobial activity.[2][3] The chelation of copper ions by 2,5-dichloroterephthalate-based ligands could lead to compounds with enhanced antimicrobial properties.

Table 1: Potential Antimicrobial Research Directions

| Derivative Type | Target Microorganism | Evaluation Method | Potential Mechanism of Action |

| Copper(II) Complexes | Bacteria (Gram-positive and Gram-negative), Fungi | Minimum Inhibitory Concentration (MIC) assays | Disruption of cell membrane integrity, inhibition of essential enzymes. |

| Amide Derivatives | Bacteria, Fungi | MIC assays | Interference with cell wall synthesis, inhibition of DNA replication. |

Materials Science: Polymers and Metal-Organic Frameworks (MOFs)

The rigid and difunctional nature of this compound makes it an excellent building block for the synthesis of advanced materials.

2,5-Dichloroterephthaloyl chloride can be used as a monomer in polycondensation reactions with various diamines and diols to produce polyamides and polyesters, respectively. The presence of chlorine atoms on the aromatic ring can enhance the thermal stability and flame retardancy of the resulting polymers.

Proposed Polymer Synthesis:

Research in this area should focus on synthesizing and characterizing new polymers, evaluating their thermal properties (e.g., glass transition temperature and decomposition temperature), mechanical strength, and solubility. These materials could find applications in areas requiring high-performance plastics.

This compound can serve as an organic linker in the construction of Metal-Organic Frameworks (MOFs). The chlorine substituents can influence the porosity, stability, and functionality of the resulting framework. MOFs have potential applications in gas storage, separation, and catalysis. Research should focus on the synthesis of novel MOFs using this compound with various metal ions (e.g., Zn(II), Cu(II), Zr(IV)) and characterizing their structures and properties. The functional chlorine groups could also serve as sites for post-synthetic modification to introduce new functionalities.

Agrochemicals: Herbicides

This compound is a known intermediate in the synthesis of certain herbicides.[4][5] Further derivatization of this scaffold could lead to the discovery of new herbicidal compounds with novel modes of action. Amide and ester derivatives with various substituents could be synthesized and screened for their herbicidal activity against a range of weed species. Quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of more potent and selective herbicides.[6][7]

Conclusion and Future Outlook

This compound and its derivatives represent a promising, yet underexplored, area of chemical research. The versatility of this scaffold allows for the creation of a vast chemical space with the potential for significant discoveries in medicinal chemistry, materials science, and agrochemicals. Future research should focus on the systematic synthesis and characterization of novel derivatives, followed by comprehensive screening for biological activity and material properties. The lack of extensive research on the specific biological mechanisms of action, including signaling pathways, for these derivatives highlights a critical gap in the current knowledge and a significant opportunity for groundbreaking research. The detailed experimental protocols and structured data presented in this guide aim to provide a solid foundation for researchers to embark on these exciting avenues of investigation.

References

- 1. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A perception into binary and ternary copper (II) complexes: synthesis, characterization, DFT modeling, antimicrobial activity, protein binding screen, and amino acid interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ddg-pharmfac.net [ddg-pharmfac.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,5-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols provide a comprehensive guide for the synthesis of metal-organic frameworks (MOFs) utilizing the halogenated organic linker, 2,5-dichloroterephthalic acid. Due to the limited availability of published data specifically on MOFs derived from this compound, this document presents a proposed synthetic protocol based on established methods for analogous dihalogenated terephthalic acid linkers, particularly 2,5-diiodoterephthalic acid. The inclusion of halogen functional groups on the organic linker can introduce unique properties to the resulting MOF, such as modified electronic characteristics, altered pore environments, and potential for post-synthetic modification, making these materials of interest for applications in drug delivery, catalysis, and sensing.

I. Introduction to Halogenated MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The functionalization of the organic linker is a key strategy to tune the properties of MOFs. Halogenated linkers, such as this compound, can influence the framework's structure and function in several ways:

-

Modulation of Pore Chemistry: The electronegative chlorine atoms can alter the polarity and chemical environment within the pores, potentially influencing guest-host interactions for applications like selective adsorption or drug loading.

-

Post-Synthetic Modification: The C-Cl bond can serve as a reactive site for post-synthetic modifications, allowing for the introduction of further functionalities.

-

Intermolecular Interactions: Halogen bonding can play a role in the crystal packing and overall stability of the framework.

II. Proposed Experimental Protocol: Synthesis of a Zn(II)-Based MOF with this compound

This protocol is adapted from the synthesis of a Zn(II)-based MOF using 2,5-diiodoterephthalic acid and is presented as a starting point for the synthesis of a MOF with this compound. Optimization of reaction conditions may be necessary.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (C₈H₄Cl₂O₄)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Equipment:

-

20 mL Scintillation Vials

-

Oven

-

Centrifuge

-

Schlenk Line or Vacuum Filtration Apparatus

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of N,N-Dimethylformamide (DMF).

-

To this solution, add 0.1 mmol of this compound.

-

Finally, add 0.1 mmol of 1,4-Diazabicyclo[2.2.2]octane (DABCO) to the mixture.

-

Cap the vial tightly.

-

-

Solvothermal Synthesis:

-

Place the sealed vial in a pre-heated oven at 100°C for 24 hours.

-

After the reaction is complete, allow the vial to cool slowly to room temperature.

-

-

Isolation and Purification:

-

Collect the crystalline product by decanting the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL).

-

To remove residual DMF, immerse the crystals in ethanol for 24 hours, replacing the ethanol at least three times.

-

Isolate the final product by filtration or centrifugation and dry under vacuum at room temperature.

-

III. Characterization of the Synthesized MOF

A comprehensive characterization of the synthesized material is crucial to confirm its structure and properties. Recommended techniques include:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure, if suitable single crystals are obtained.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

-

Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume of the material.

IV. Data Presentation: Properties of an Analogous Di-iodinated MOF

As a reference, the following table summarizes the crystallographic data for a Zn(II)-based MOF synthesized with 2,5-diiodoterephthalic acid and DABCO, which may provide an indication of the expected structural parameters for a MOF synthesized with the dichloro- derivative.[1]

| Parameter | [Zn₂(2,5-I-bdc)₂dabco][1] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

| a (Å) | 10.123(2)[1] |

| b (Å) | 14.987(3)[1] |

| c (Å) | 9.876(2)[1] |

| β (°) | 114.78(3)[1] |

| Volume (ų) | 1360.5(5)[1] |

2,5-I-bdc = 2,5-diiodoterephthalate; dabco = 1,4-diazabicyclo[2.2.2]octane

V. Potential Applications in Drug Development

MOFs are extensively explored as potential drug delivery vehicles due to their high porosity and tunable surface chemistry. A hypothetical MOF synthesized from this compound could be investigated for the following applications:

-

Controlled Drug Release: The porous structure can be loaded with therapeutic agents, and the release kinetics can be tuned by modifying the pore environment and surface functionality.

-

Targeted Drug Delivery: The surface of the MOF could be functionalized with targeting moieties to direct the drug-loaded nanoparticles to specific cells or tissues.

-

Biomedical Imaging: The incorporation of metal ions suitable for imaging techniques (e.g., MRI contrast agents) could lead to theranostic materials.

VI. Visualizations

Proposed Synthetic Workflow for a Zn(II)-based MOF with this compound

Caption: A flowchart illustrating the proposed synthetic workflow for a zinc-based MOF using this compound.

References

Application Notes and Protocols: 2,5-Dichloroterephthalic Acid as a Linker Precursor for Advanced Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them ideal candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in determining the physicochemical properties and ultimate function of the MOF.